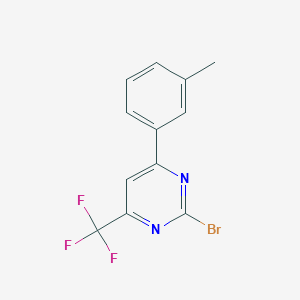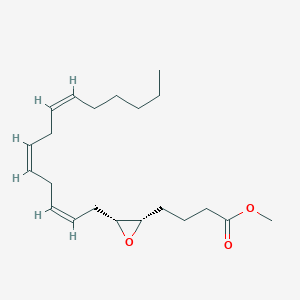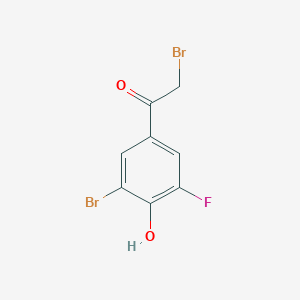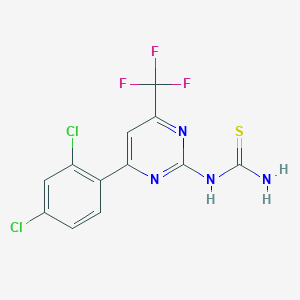
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate typically involves the esterification of 2-(2-hydroxyethoxy)acetic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under an inert atmosphere, typically at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, acids, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the ester linkage, which can undergo nucleophilic attack, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-succinimidyl acrylate: Similar in structure, used as a protein crosslinker.
Methoxypolyethylene glycol acetic acid N-succinimidyl ester: Used in bioconjugation and drug delivery.
Pyrrolidinone derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate stands out due to its unique combination of a pyrrolidinone ring and an ester linkage, which imparts distinct reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
196936-11-5 |
|---|---|
Fórmula molecular |
C8H11NO6 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C8H11NO6/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12/h10H,1-5H2 |
Clave InChI |
ZQFNBHVVRRYZBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)COCCO |
Números CAS relacionados |
196936-11-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


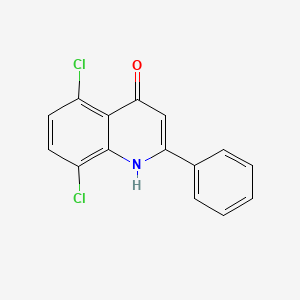
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
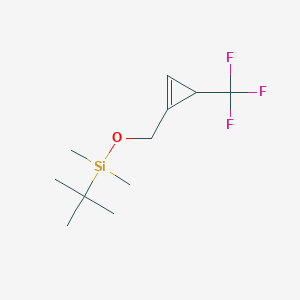

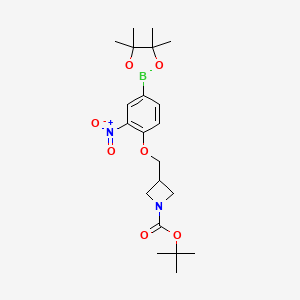
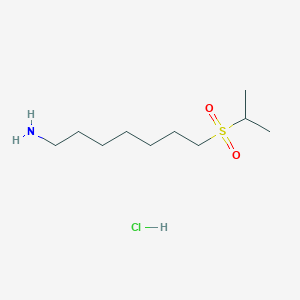
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
